Cas no 476481-61-5 (3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

476481-61-5 structure
Produktname:3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione
3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- <br>3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2 ,6-dione
- F1352-0159
- 8-(allylamino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- 6-hydroxy-3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-ylamino)-3,7-dihydro-2H-purin-2-one
- 8-Allylamino-3-methyl-7-(2-phenoxy-ethyl)-3,7-dihydro-purine-2,6-dione
- AKOS005494643
- 8-(allylamino)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- NCGC00307532-01
- SMR000523668
- 3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- DTXSID601320473
- BAS 06503043
- 476481-61-5
- STK569156
- MLS001206939
- STL002508
- 3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-7-(2-phenoxyethyl)-8-(prop-2-enylamino)purine-2,6-dione
- HMS2848I10
- 631-888-3
- AB00817816-06
- CHEMBL1602387
- AKOS000580283
- 3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione
-
- Inchi: InChI=1S/C17H19N5O3/c1-3-9-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-11-25-12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3,(H,18,19)(H,20,23,24)
- InChI-Schlüssel: YTIKNPWFJZASCU-UHFFFAOYSA-N
Berechnete Eigenschaften
- Genaue Masse: 341.14878949Da
- Monoisotopenmasse: 341.14878949Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 7
- Komplexität: 509
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 88.5Ų
3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1352-0159-10μmol |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-4mg |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-3mg |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-10mg |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-1mg |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-5mg |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-5μmol |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-15mg |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-2μmol |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1352-0159-2mg |
3-methyl-7-(2-phenoxyethyl)-8-[(prop-2-en-1-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
476481-61-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-methyl-7-(2-phenoxyethyl)-8-(prop-2-en-1-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione Verwandte Literatur
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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